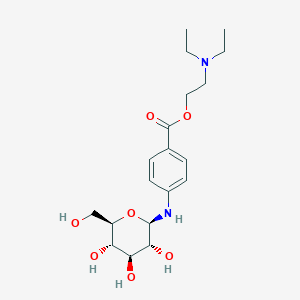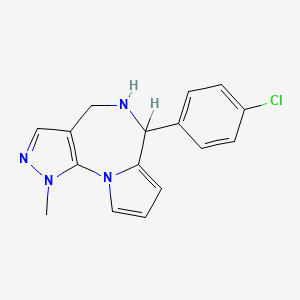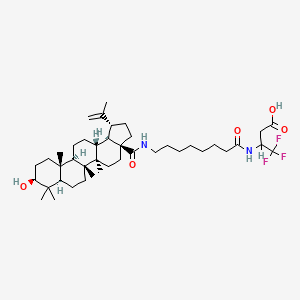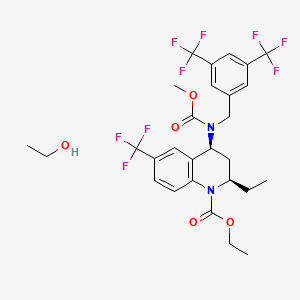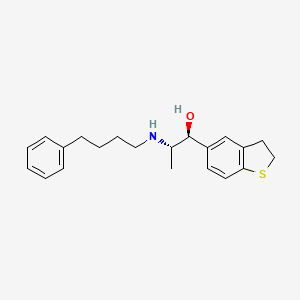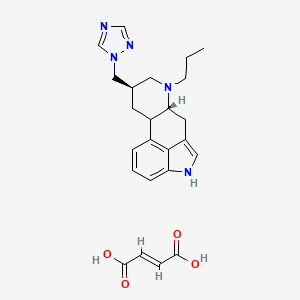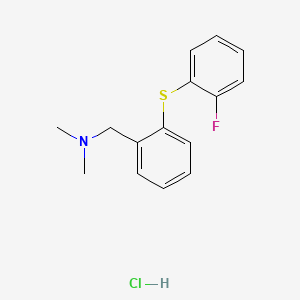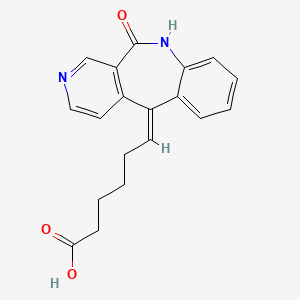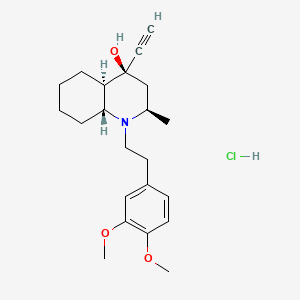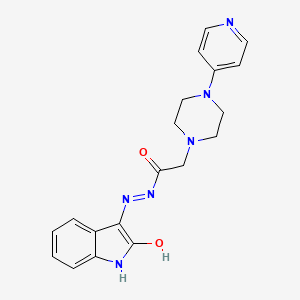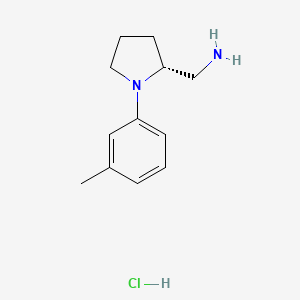
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and pyrrolidine.
Formation of Schiff Base: The 3-methylbenzaldehyde reacts with pyrrolidine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Imines, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted amines and other derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or other proteins involved in cellular signaling.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular function and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinemethanamine, 1-phenyl-, monohydrochloride, ®-: Similar structure but lacks the 3-methyl group.
2-Pyrrolidinemethanamine, 1-(4-methylphenyl)-, monohydrochloride, ®-: Similar structure with a methyl group at the 4-position instead of the 3-position.
2-Pyrrolidinemethanamine, 1-(3-chlorophenyl)-, monohydrochloride, ®-: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacological properties. The presence of the 3-methyl group can affect its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
142469-59-8 |
|---|---|
Formule moléculaire |
C12H19ClN2 |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
[(2R)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H/t12-;/m1./s1 |
Clé InChI |
CZKJCUGNQPQCJK-UTONKHPSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2CCC[C@@H]2CN.Cl |
SMILES canonique |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
